(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Description
Scientific Research Applications
Antihypertensive Activity
- Research has highlighted the synthesis and potential of similar 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as antihypertensive agents, focusing on modifications at the 8 position and their effects on blood pressure in rats and dogs (Caroon et al., 1981).
Structural Analysis
- The crystal structures of oxa-thia-spiro-decene derivatives, which share some structural similarities with the query compound, were analyzed to understand molecular dimensions and intermolecular interactions (Parvez et al., 1997).
Synthesis and Biological Evaluation
- Studies on the synthesis and biological evaluation of compounds structurally related to the query compound, such as (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives, have been conducted, showing interesting antimicrobial activity (Chaudhari, 2012).
Molecular Docking and Antiviral Activity
- Molecular docking studies of synthesized compounds including (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone have been carried out to understand their antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
Fungicidal Activity
- Research on derivatives such as (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one, which show a structural resemblance to the query compound, demonstrated potential fungicidal activities (Yu et al., 2017).
Conversion into Oxime Derivatives
- Conversion of ketones of heterocyclic spiro compounds into oxime derivatives has been studied, providing insights into the chemical transformations and structural elucidations of such compounds (Rahman et al., 2013).
Anticancer Activity
- Synthesized compounds such as pyrazoline incorporated isoxazole derivatives have been evaluated for anticancer activity, showcasing the potential therapeutic applications of similar compounds (Radhika et al., 2020).
Properties
IUPAC Name |
(4-methoxyphenyl)-[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-28-19-8-2-16(3-9-19)20(25)23-14-15-29-21(23)10-12-22(13-11-21)17-4-6-18(7-5-17)24(26)27/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXUAZQOHRVXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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